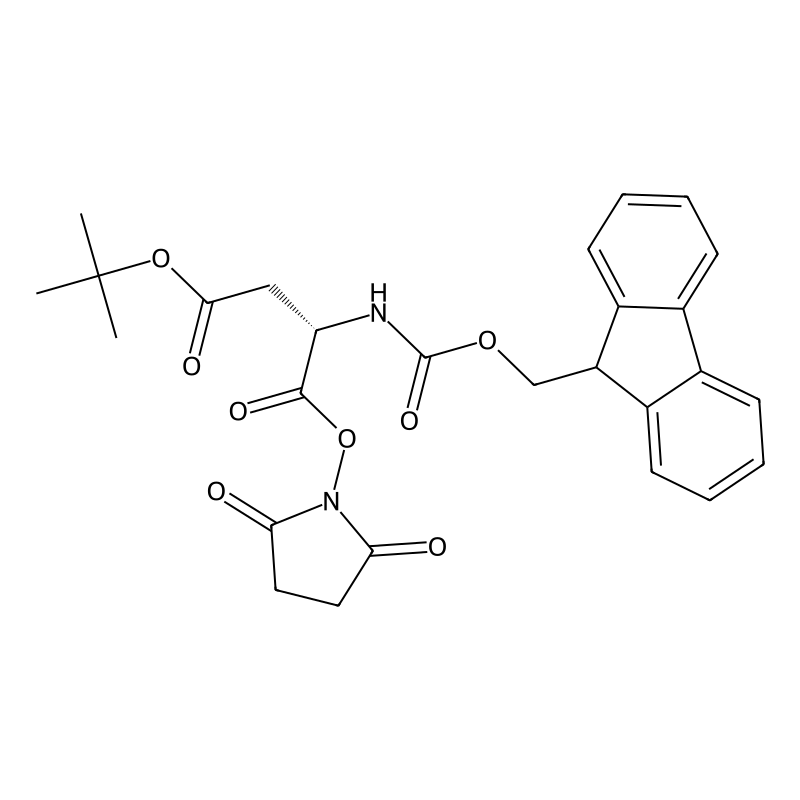

Fmoc-Asp(OtBu)-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- (S)-configuration: This indicates a specific spatial arrangement of the molecule, which can be important for biological activity.

- tert-Butyl group: This is a bulky protecting group that can be used to mask a carboxylic acid functionality.

- 2,5-dioxopyrrolidin-1-yl (Succinimide): This is a succinimide group, a common functional group used in bioconjugation reactions to link biomolecules together.

- ((((9H-fluoren-9-yl)methoxy)carbonyl)amino): This part of the molecule contains a fluorenylmethoxycarbonyl (Fmoc) group, another protecting group for carboxylic acids, often used in solid-phase peptide synthesis.

Given these functional groups, (S)-4-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)succinate could potentially be involved in research related to:

Fmoc-Aspartic Acid 4-tert-butyl 1-(hydroxysuccinimide) ester, commonly referred to as Fmoc-Asp(OtBu)-OSu, is a derivative of aspartic acid that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl ester on the side chain. This compound is characterized by the molecular formula C27H28N2O8 and a molecular weight of 484.52 g/mol . The Fmoc group is widely used in peptide synthesis due to its stability under various conditions and ease of removal, making Fmoc-Asp(OtBu)-OSu a valuable building block in the synthesis of peptides and other complex biomolecules .

- Deprotection: The Fmoc group can be removed using piperidine, allowing for the formation of peptide bonds with other amino acids.

- Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield aspartic acid derivatives .

- Formation of Aspartimide: Under strong basic conditions, the Asp(OtBu) residue may form aspartimide, which can subsequently open to yield either the desired peptide or beta-peptide .

Fmoc-Asp(OtBu)-OSu is not only a synthetic intermediate but also exhibits biological relevance. It has been implicated in the synthesis of peptaibols and adenosine derivatives, which are important in various biological processes . The compound's ability to form aspartimide under specific conditions can lead to unique peptide structures that may possess distinct biological activities.

The synthesis of Fmoc-Asp(OtBu)-OSu typically involves several key steps:

- Preparation of Asp(OtBu): Aspartic acid is reacted with tert-butyl acetate under acidic conditions to form the tert-butyl ester derivative.

- Fmoc Protection: The resulting Asp(OtBu) is then treated with Fmoc-OSu or Fmoc-chloride to introduce the Fmoc protecting group .

- Purification: The product is purified through extraction and crystallization techniques to yield high-purity Fmoc-Asp(OtBu)-OSu.

textAsp + t-butyl acetate → Asp(OtBu)Asp(OtBu) + Fmoc-OSu → Fmoc-Asp(OtBu)-OSu

Fmoc-Asp(OtBu)-OSu serves multiple purposes in scientific research and industry:

- Peptide Synthesis: It is widely employed in solid-phase peptide synthesis (SPPS), allowing for the construction of peptides with specific sequences.

- Bioconjugation: The hydroxysuccinimide group facilitates conjugation reactions with amines, making it useful for labeling peptides and proteins.

- Drug Development: Its derivatives are explored for potential therapeutic applications due to their structural diversity and biological activity .

Studies have shown that Fmoc-Asp(OtBu)-OSu can interact with various nucleophiles during peptide synthesis. For instance, the hydrolysis of the tert-butyl ester generates reactive cations that may react with nucleophilic residues in peptides. To mitigate unwanted side reactions, nucleophilic scavengers such as thiophenol and anisole are often added during cleavage processes .

Several compounds share structural similarities with Fmoc-Asp(OtBu)-OSu, each offering unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-L-Aspartic Acid | Similar structure without hydroxysuccinimide ester | Directly used in SPPS without additional modifications |

| Fmoc-L-Glutamic Acid | Contains an additional methylene group | Different side chain properties affecting reactivity |

| Fmoc-L-Tyrosine | Contains a phenolic hydroxyl group | Involved in different biochemical pathways |

| N-Fmoc-L-aspartic acid beta-t-butyl ester | Similar t-butyl protection but lacks hydroxysuccinimide | More stable under certain conditions |

Fmoc-Asp(OtBu)-OSu stands out due to its combination of protective groups and functional versatility, making it particularly suitable for complex peptide synthesis and bioconjugation applications.

Fmoc-Asp(OtBu)-OSu, chemically designated as N-(9-fluorenylmethoxycarbonyl)-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester, is a structurally complex amino acid derivative. Its molecular formula is C₂₇H₂₈N₂O₈, with a molecular weight of 508.52 g/mol and a CAS number 78553-23-8. The compound’s structure integrates three critical components:

| Component | Function | Chemical Group |

|---|---|---|

| Fmoc (9-fluorenylmethoxycarbonyl) | Protects the α-amino group during synthesis | Carbamate |

| tert-butyl (OtBu) | Protects the β-carboxyl group, preventing undesired reactions | Ester |

| OSu (N-hydroxysuccinimide) | Activates the carboxyl group for peptide bond formation | Succinimide ester |

The stereochemistry of the aspartic acid backbone is preserved in the L-configuration, critical for biological relevance.

Key Structural Features

- SMILES Notation:

O=C(ON1C(CCC1=O)=O)[C@@H](NC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)CC(OC(C)(C)C)=O - InChI Key:

OCCFRTKCROFJLW-NRFANRHFSA-N - Optical Activity:

[α]²⁰/D −31±1°(c = 1% in DMF)

The Fmoc group ensures orthogonal protection, while the tert-butyl ester provides steric and electronic protection to the β-carboxyl group, minimizing side reactions such as aspartimide formation during peptide synthesis.

Fluorenylmethyloxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester represents a protected amino acid derivative extensively utilized in peptide synthesis applications [1]. The compound possesses the molecular formula C27H28N2O8 with a corresponding molecular weight of 508.52 grams per mole [1] [2]. The Chemical Abstracts Service registry number for this compound is 78553-23-8, providing unique identification in chemical databases [1] [5].

The molecular structure incorporates several distinct functional groups including the fluorenylmethyloxycarbonyl protecting group attached to the amino nitrogen, a tert-butyl ester protecting the beta-carboxyl group of aspartic acid, and an N-hydroxysuccinimide ester functionality [1] [7]. This particular combination of protecting groups and activated ester functionality makes the compound particularly valuable as an amino acid-containing building block in synthetic chemistry [7] [9].

Physical State and Appearance

The compound exists as a solid at room temperature, specifically manifesting as a white powder [1] [7]. Research findings consistently describe the physical appearance as a white to off-white crystalline powder with high purity specifications [6]. The crystalline nature of the compound contributes to its stability and ease of handling in laboratory environments [21] [24].

Under standard storage conditions, the material maintains its solid form and exhibits good shelf stability when properly stored at recommended temperatures [1] [8]. The powder form facilitates accurate weighing and dissolution procedures required for peptide synthesis applications [8] [12].

Thermal Properties

Melting Point Characteristics

The melting point of fluorenylmethyloxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester has been determined to range from 128 to 132 degrees Celsius [1] [2] [5]. This relatively narrow melting point range indicates good purity and structural homogeneity of the compound [7]. The melting behavior demonstrates thermal decomposition characteristics, as the compound does not maintain structural integrity at elevated temperatures beyond this range [1].

Thermal Stability

The compound exhibits limited thermal stability above its melting point, with decomposition occurring rather than clean melting [1]. This thermal behavior is characteristic of complex organic molecules containing multiple functional groups that can undergo various degradation pathways at elevated temperatures [7]. Storage at reduced temperatures is therefore recommended to maintain compound integrity over extended periods [1] [8].

Density and Physical Measurements

The predicted density of the compound has been calculated as 1.36 ± 0.1 grams per cubic centimeter [1]. This density value falls within the typical range for organic compounds of similar molecular weight and structural complexity [1]. The relatively high density reflects the compact molecular structure containing multiple aromatic ring systems and functional groups [1].

Physical measurements indicate that the compound maintains consistent density characteristics across different batches, suggesting reproducible synthetic methods and purification procedures [1] [22]. These density values are important for accurate volumetric calculations in synthetic procedures [8] [12].

Optical Activity and Stereochemical Properties

Specific Optical Rotation

The compound exhibits significant optical activity due to the presence of the L-aspartic acid stereocenter [1] [2] [5]. The specific optical rotation has been measured as [α]20/D -31±1°, with measurements conducted using a concentration of 1 percent in N,N-dimethylformamide at 20 degrees Celsius [1] [2]. This negative rotation value confirms the L-configuration of the aspartic acid residue [5].

Stereochemical Purity

Solubility Characteristics

Organic Solvent Solubility

The compound demonstrates excellent solubility in various organic solvents commonly used in peptide synthesis [1] [8] [9]. In N,N-dimethylformamide, the solubility reaches approximately 10 milligrams per milliliter, while in dimethyl sulfoxide, solubility increases to approximately 20 milligrams per milliliter [1] [8] [12]. These high solubility values in polar aprotic solvents facilitate its use in solid-phase peptide synthesis protocols [2] [8].

The compound also shows good solubility in other organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone [21]. This broad solubility profile provides flexibility in synthetic procedures and purification methods [21] [24].

Aqueous Solubility Limitations

Fluorenylmethyloxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester exhibits limited solubility in aqueous systems [9] [21]. The compound is sparingly soluble in pure water and aqueous buffer systems [9]. For applications requiring aqueous conditions, the compound should first be dissolved in dimethyl sulfoxide before dilution with aqueous buffers [9].

In mixed solvent systems containing dimethyl sulfoxide and phosphate-buffered saline at pH 7.2 in a 1:2 ratio, the solubility decreases to approximately 0.3 milligrams per milliliter [1] [8] [12]. This limited aqueous solubility necessitates careful formulation considerations for biological applications [9].

Spectroscopic Properties

Predicted Acid Dissociation Constant

The predicted pKa value for fluorenylmethyloxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester has been calculated as 9.61±0.46 [1]. This relatively high pKa value reflects the electron-withdrawing effects of the multiple protecting groups and activated ester functionality on the ionizable proton [1]. The pKa value provides important information for understanding the compound's behavior under various pH conditions [21].

Ultraviolet Absorption Properties

The presence of the fluorenylmethyloxycarbonyl chromophore imparts characteristic ultraviolet absorption properties to the compound [20]. The fluorene ring system provides strong absorption in the ultraviolet region, facilitating spectroscopic monitoring during synthetic procedures [20]. This ultraviolet absorption characteristic is particularly valuable for high-performance liquid chromatography detection and quantification [20] [22].

Comprehensive Property Data Table

| Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Molecular Formula | C27H28N2O8 | - | [1] [2] |

| Molecular Weight | 508.52 g/mol | - | [1] [5] |

| Melting Point | 128-132°C | Atmospheric pressure | [1] [2] |

| Density | 1.36±0.1 g/cm³ | Predicted value | [1] |

| Optical Rotation | [α]20/D -31±1° | c=1% in DMF, 20°C | [1] [2] |

| Solubility in DMF | 10 mg/mL | Room temperature | [1] [8] |

| Solubility in DMSO | 20 mg/mL | Room temperature | [1] [8] |

| Aqueous Solubility | 0.3 mg/mL | DMSO:PBS (1:2) pH 7.2 | [1] [8] |

| Storage Temperature | -20°C | Recommended conditions | [1] [8] |

| pKa | 9.61±0.46 | Predicted value | [1] |

| Water Content | <1.0% | Karl Fischer analysis | [22] |

| Physical Form | White powder | Room temperature | [1] [7] |

Analytical Specifications and Quality Parameters

High-quality fluorenylmethyloxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester typically meets stringent analytical specifications [2] [22]. The assay by high-performance liquid chromatography should exceed 98.0 percent, with chiral purity exceeding 99.0 percent [2] [6] [22]. Related impurities are controlled to very low levels, with specific impurities such as beta-alanine derivatives and dimeric products limited to less than 0.1 percent each [22].